N-(tert-Butyldimethylsilyl)phthalimide
Overview
Description
N-(tert-Butyldimethylsilyl)phthalimide: is an organic compound with the chemical formula C14H21NO2Si. It is a colorless crystalline solid, stable at room temperature, and insoluble in water . This compound is widely used in N-substitution reactions in organic synthesis, serving as an N-protecting group to protect the amine function against unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(tert-Butyldimethylsilyl)phthalimide is generally prepared by reacting phthalimide with a tert-butyldimethylsilylating agent . Common alkali catalysts used in this reaction include sodium carbonate and potassium carbonate . The reaction typically involves the following steps:
- Dissolving phthalimide in an appropriate solvent.
- Adding the tert-butyldimethylsilylating agent.
- Introducing the alkali catalyst to facilitate the reaction.
- Isolating and purifying the product through crystallization or other suitable methods.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butyldimethylsilyl)phthalimide primarily undergoes N-substitution reactions . It can also participate in other types of reactions, such as:
Oxidation: Although less common, it can be oxidized under specific conditions.
Reduction: It can be reduced to form various derivatives.
Substitution: It is widely used in substitution reactions to introduce different substituents at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various alkylating or acylating agents under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-substitution reactions typically yield N-alkyl or N-acyl derivatives .
Scientific Research Applications
Chemistry: N-(tert-Butyldimethylsilyl)phthalimide is used as a derivatization agent in lipid metabolism studies, particularly for determining isotopic enrichment of glycerol in very-low-density lipoproteins (VLDL). It is also employed in the synthesis of various N-nitroso compounds from secondary amines.
Biology and Medicine: In biological and medical research, this compound is used to study VLDL metabolism, which has implications for understanding lipid disorders and developing therapeutic interventions.
Mechanism of Action
The mechanism by which N-(tert-Butyldimethylsilyl)phthalimide exerts its effects involves its role as an N-protecting group. By protecting the amine function, it prevents unwanted side reactions during chemical synthesis . This protection is achieved through the formation of a stable silyl group at the nitrogen atom, which can be selectively removed under specific conditions to reveal the free amine .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)15-12(16)10-8-6-7-9-11(10)13(15)17/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJNRHYJHTYODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404151 | |
Record name | N-(tert-Butyldimethylsilyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79293-84-8 | |
Record name | N-(tert-Butyldimethylsilyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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